molecular formula C10H7N5 B4502660 {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE

{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE

Cat. No.: B4502660
M. Wt: 197.20 g/mol
InChI Key: POPFCCWQCRYQGZ-UHFFFAOYSA-N
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Description

{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is a useful research compound. Its molecular formula is C10H7N5 and its molecular weight is 197.20 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-pyridinyl)-2-pyrimidinyl]cyanamide is 197.07014524 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reactions and Synthesis of Pyrimidine Derivatives

[4-(2-pyridinyl)-2-pyrimidinyl]cyanamide serves as a versatile precursor in multicomponent reactions, facilitating the synthesis of complex pyrimidine derivatives. For instance, the compound has been employed in a multicomponent reaction involving arene or heteroarene carbaldehyde and 1,3-dicarbonyl compounds under acidic conditions, leading to the formation of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems. This reaction showcases the compound's utility as a building block, offering a pathway to synthesize various heterocyclic compounds with potential biological activities (Hulme et al., 2008).

Facilitating Novel Organic Transformations

Research has also highlighted the compound's role in enabling the synthesis of densely substituted pyrimidine derivatives, demonstrating its capacity to engage in direct condensation reactions. The application of cyanic acid derivatives with N-vinyl/aryl amides results in the formation of C4-heteroatom substituted pyrimidines, further underlining the compound's significance in organic synthesis as a versatile reagent for accessing novel azaheterocycles (Ahmad et al., 2009).

Contribution to Anticancer Research

In the realm of medicinal chemistry, derivatives of [4-(2-pyridinyl)-2-pyrimidinyl]cyanamide have been explored for their anticancer properties. Specifically, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDK4 and CDK6), showcasing the compound's utility in the development of novel anticancer drug candidates. These inhibitors exhibit remarkable selectivity and potency, presenting a promising avenue for therapeutic applications in cancer treatment (Tadesse et al., 2017).

Advancements in Material Science

Furthermore, [4-(2-pyridinyl)-2-pyrimidinyl]cyanamide has found applications in material science, specifically in the development of nitrogen-doped ordered mesoporous carbons (N-doped OMCs). The incorporation of cyanamide as a nitrogen dopant has significantly enhanced the surface area and nitrogen content of these materials, leading to improved performance in applications such as supercapacitors. This highlights the compound's versatility beyond pharmaceutical applications, extending into the domain of advanced materials (Shi et al., 2015).

Properties

IUPAC Name

(4-pyridin-2-ylpyrimidin-2-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-7-14-10-13-6-4-9(15-10)8-3-1-2-5-12-8/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPFCCWQCRYQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.